

Lsz-102 Combination Therapy vs. Monotherapy in ER+ Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lsz-102

Cat. No.: B608664

[Get Quote](#)

This guide provides a detailed comparison of the clinical performance of **Lsz-102** as a monotherapy versus in combination with other targeted agents for the treatment of Estrogen Receptor-Positive (ER+) breast cancer. The data presented is based on the findings from the Phase I/Ib clinical trial NCT02734615, which evaluated the safety and efficacy of **Lsz-102** alone and in combination with the CDK4/6 inhibitor ribociclib or the PI3K α inhibitor alpelisib in heavily pretreated patients.

Executive Summary

Lsz-102, an oral selective estrogen receptor degrader (SERD), has been investigated as a novel endocrine therapy for ER+ breast cancer. Clinical data from the NCT02734615 study indicates that while **Lsz-102** monotherapy has a manageable safety profile, its clinical activity is modest in a heavily pretreated patient population. However, when combined with either ribociclib or alpelisib, **Lsz-102** demonstrates significantly improved efficacy, suggesting a synergistic effect in overcoming endocrine resistance. The combination of **Lsz-102** with ribociclib, in particular, showed the most promising clinical activity.

Data Presentation

Table 1: Efficacy of Lsz-102 Monotherapy vs. Combination Therapies[1][2][3]

Treatment Arm	Number of Patients (n)	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progression-Free Survival (PFS) (months)
Arm A: Lsz-102 Monotherapy	78	1.3%	9.1%	1.8
Arm B: Lsz-102 + Ribociclib	76	15.8%	35.5%	6.2
Arm C: Lsz-102 + Alpelisib	39	5.4%	18.9%	3.5

Table 2: Safety and Tolerability - Most Common Adverse Events[1]

Treatment Arm	Common Adverse Events
All Arms	Gastrointestinal toxicities (nausea, vomiting, diarrhea, decreased appetite)
Arm B: Lsz-102 + Ribociclib	Neutropenia, Aspartate aminotransferase abnormalities
Arm C: Lsz-102 + Alpelisib	Hyperglycemia, Skin rash

Experimental Protocols

The clinical data presented is from the multicenter, open-label, Phase I/Ib dose-escalation study NCT02734615.

Patient Population: The study enrolled heavily pretreated adult patients with a confirmed diagnosis of ER-positive breast cancer who had shown evidence of progression after endocrine therapy for metastatic disease or progression while on or within 12 months of completing adjuvant therapy.[1] For all arms, prior treatment with fulvestrant, a CDK4/6 inhibitor, or chemotherapy was permitted. For Arm C (**Lsz-102** + alpelisib), patients with or without PIK3CA mutations were eligible, but no prior treatment with PI3K, mTOR, or AKT inhibitors was allowed. [1]

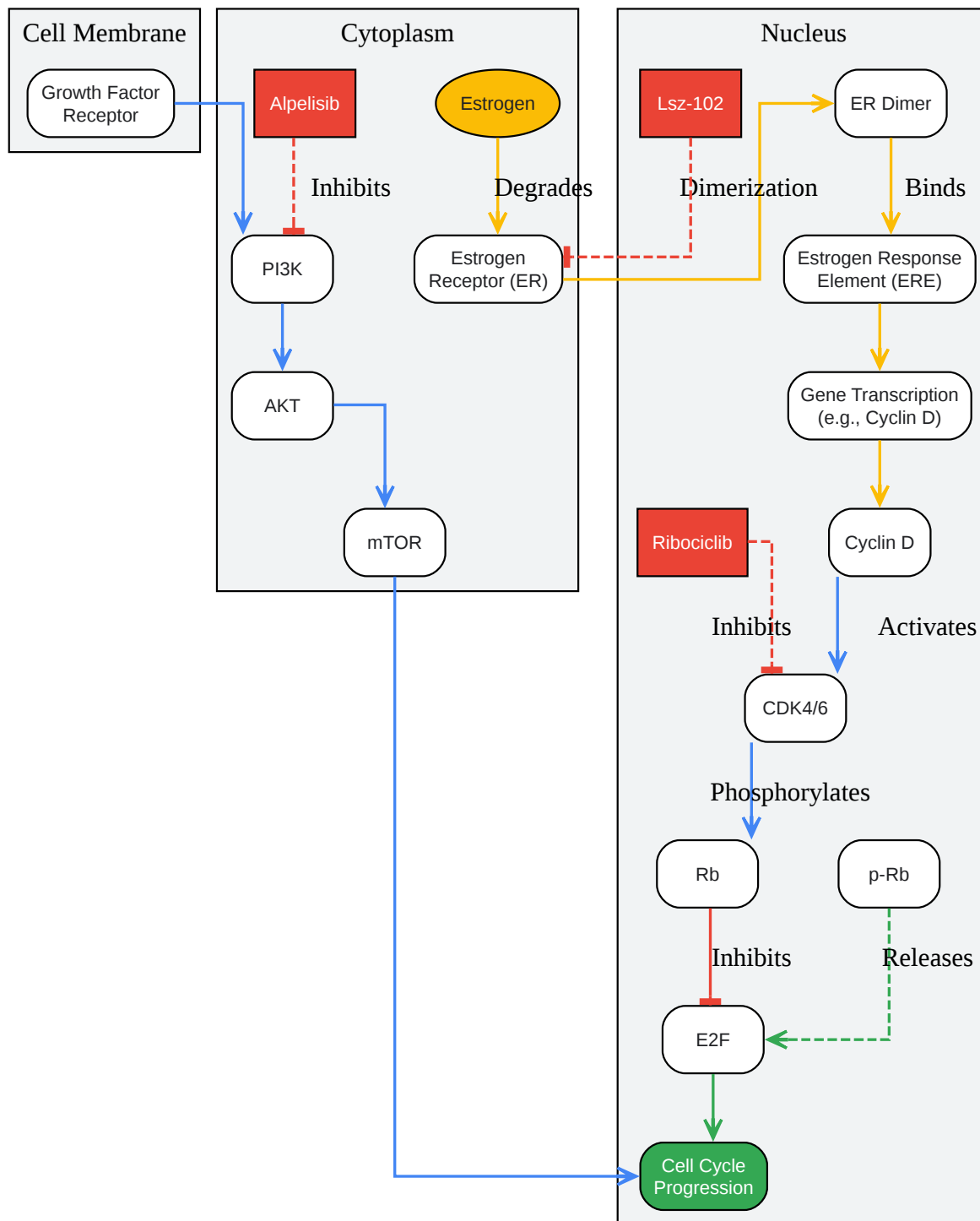
Dosing Regimens:

- Arm A (Monotherapy): Patients received **Lsz-102** at doses ranging from 200 to 900 mg once daily.
- Arm B (Combination with Ribociclib): Patients received **Lsz-102** at doses ranging from 200 to 600 mg once daily plus ribociclib at doses ranging from 300 to 600 mg per day.
- Arm C (Combination with Alpelisib): Patients received **Lsz-102** at doses ranging from 300 to 450 mg once daily plus alpelisib at doses ranging from 200 to 300 mg per day.

Endpoints: The primary objectives of the study were to characterize the safety and tolerability of **Lsz-102** alone or in combination and to identify the recommended doses for expansion. Key secondary outcomes included investigator-assessed clinical response based on RECIST v1.1 criteria.

Mandatory Visualization

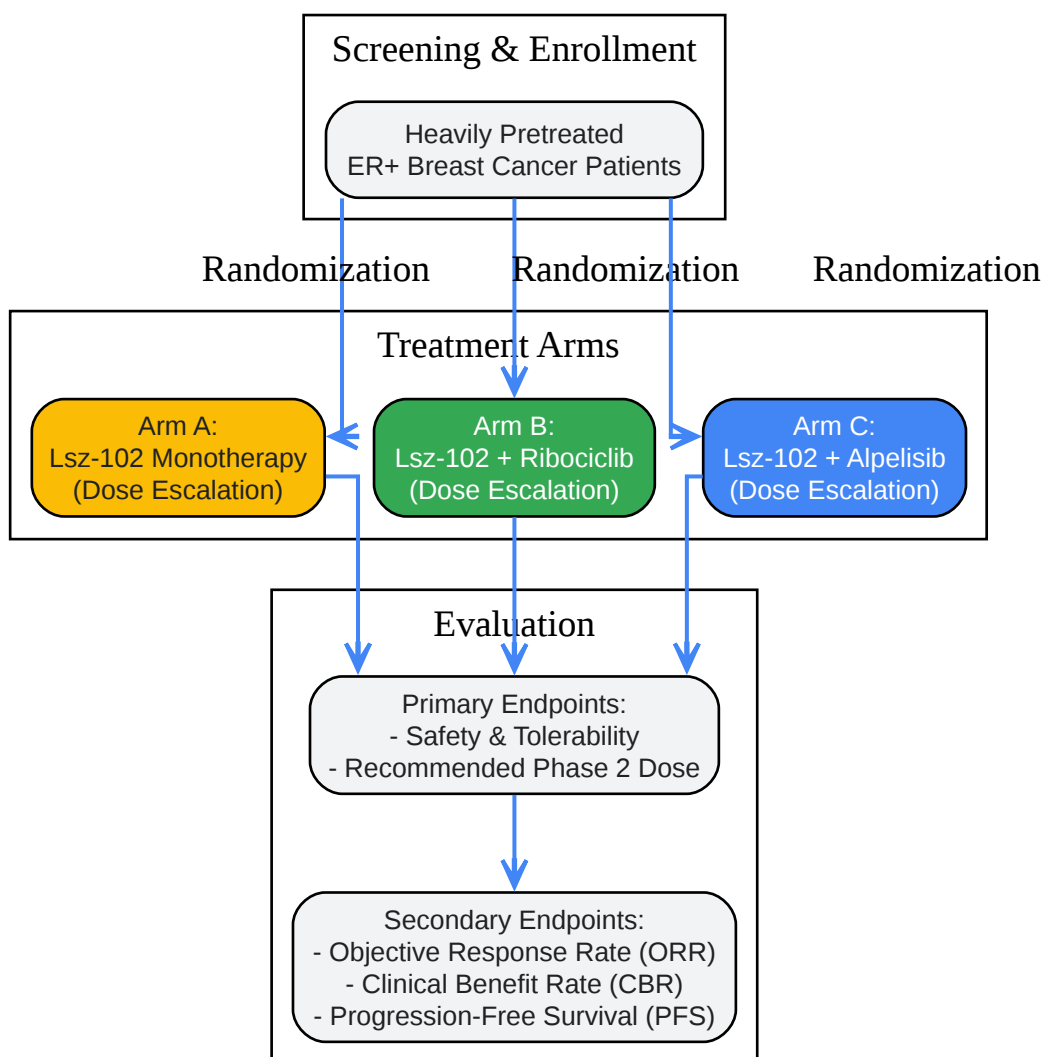
Signaling Pathways and Drug Intervention Points



[Click to download full resolution via product page](#)

Caption: Signaling pathways in ER+ breast cancer and points of therapeutic intervention.

Experimental Workflow of the NCT02734615 Trial



[Click to download full resolution via product page](#)

Caption: Simplified workflow of the NCT02734615 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. onclive.com [onclive.com]
- To cite this document: BenchChem. [Lsz-102 Combination Therapy vs. Monotherapy in ER+ Breast Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608664#lsz-102-combination-therapy-vs-mono-therapy-clinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com